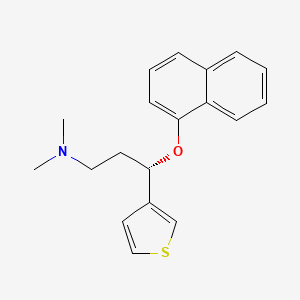![molecular formula C42H50N2O12 B14798453 10-[4-(dimethylamino)-5,6-dihydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B14798453.png)
10-[4-(dimethylamino)-5,6-dihydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “10-[4-(dimethylamino)-5,6-dihydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione” is a complex organic molecule with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various rings and the introduction of functional groups. Typical synthetic routes may involve:
Formation of the oxane and pyran rings: This could be achieved through cyclization reactions.
Introduction of dimethylamino groups: This might involve nucleophilic substitution reactions.
Formation of the naphthochromene core: This could be synthesized through a series of condensation reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the stability of intermediates.
Purification Techniques: Advanced purification methods such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
科学的研究の応用
This compound could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Pathway Modulation: Affecting biochemical pathways involved in disease processes.
類似化合物との比較
Similar Compounds
10-[4-(dimethylamino)-5,6-dihydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione analogs: Compounds with similar structures but different functional groups.
Other naphthochromene derivatives: Compounds with the same core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
特性
分子式 |
C42H50N2O12 |
|---|---|
分子量 |
774.9 g/mol |
IUPAC名 |
10-[4-(dimethylamino)-5,6-dihydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C42H50N2O12/c1-17-12-21-29(35-27(17)23(45)15-26(53-35)41(6)37(56-41)36-39(3,4)55-36)34(49)30-28(33(21)48)19(24-14-22(43(8)9)31(46)18(2)52-24)13-20(32(30)47)25-16-40(5,44(10)11)38(50)42(7,51)54-25/h12-15,18,22,25,31,36-38,46-47,50-51H,16H2,1-11H3 |
InChIキー |
AZGNTCXZZGTRLQ-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C=C(O1)C2=C3C(=C(C(=C2)C4CC(C(C(O4)(C)O)O)(C)N(C)C)O)C(=O)C5=C(C3=O)C=C(C6=C5OC(=CC6=O)C7(C(O7)C8C(O8)(C)C)C)C)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
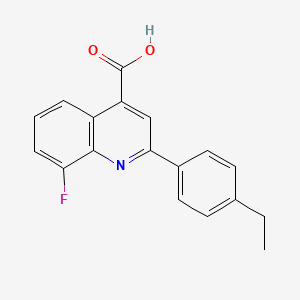
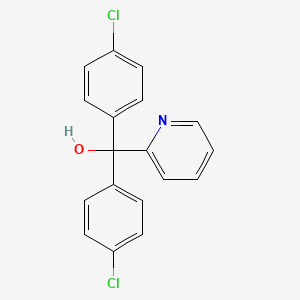

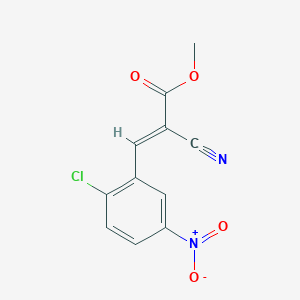
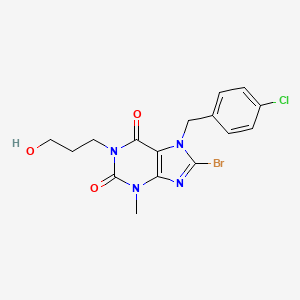

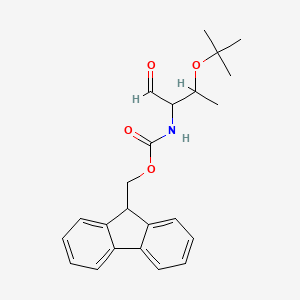
![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)

![Sodium;4-ethyl-2-(4-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B14798432.png)
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14798439.png)
